Basic lead carbonate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Insol in water and alcohol; slightly sol in carbonated water; sol in nitric acid

Synonyms

Canonical SMILES

Historical Use in Paint Pigments:

Basic lead carbonate, also known as lead white or ceruse, was historically a widely used white pigment in paints due to its excellent covering power, brightness, and ease of handling. However, its use has been largely discontinued due to its severe health hazards associated with lead poisoning [].

Current Research Applications:

While its use as a pigment is discouraged, basic lead carbonate still finds limited applications in specific scientific research areas:

Corrosion Studies

Basic lead carbonate can be used as a corrosion product simulant to study the degradation mechanisms of materials exposed to lead-containing environments, such as historical buildings or archaeological artifacts [].

Pigment Analysis and Restoration

Researchers studying historical paintings or artifacts may use techniques like X-ray diffraction or Raman spectroscopy to identify the presence of basic lead carbonate as a historical pigment []. This information is crucial for understanding the original composition and informing restoration efforts.

Material Science Research

Basic lead carbonate can be used as a precursor material in the synthesis of other lead-based compounds with specific properties of interest for research purposes [].

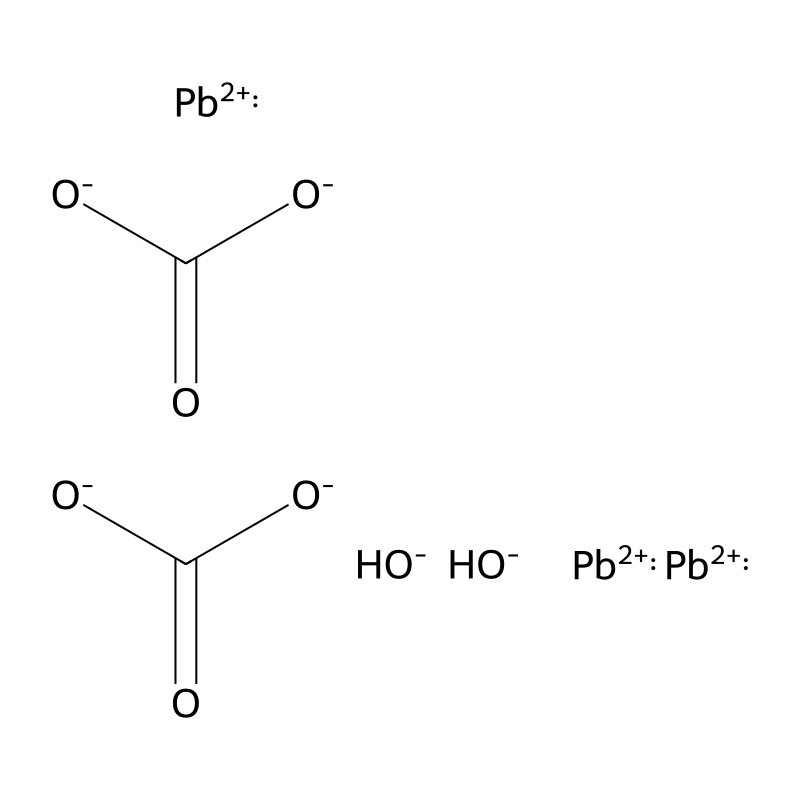

Basic lead carbonate, also known as lead(II) carbonate basic, is a chemical compound with the formula . It is a white, heavy powder that is insoluble in water but soluble in acids. This compound is primarily known for its historical use as a pigment in paints, often referred to as "white lead." Basic lead carbonate occurs naturally as the mineral cerussite and is characterized by its unique layered structure, which consists of lead ions surrounded by carbonate and hydroxide ions .

- Formation from Lead Compounds:This reaction involves the introduction of carbon dioxide into a solution of lead(II) acetate, leading to the precipitation of basic lead carbonate1.

- Decomposition:

When heated, basic lead carbonate decomposes into lead oxide and carbon dioxide: - Interaction with Acids:

Basic lead carbonate reacts with acids to produce soluble lead salts:

Basic lead carbonate is known for its toxicity, primarily due to the presence of lead. Lead exposure can cause various health issues, including neurological damage, especially in children. The compound has been largely phased out from consumer products due to these health risks. Studies indicate that chronic exposure can result in cognitive deficits and other serious health concerns related to the nervous system .

There are several methods for synthesizing basic lead carbonate:

- Carbon Dioxide Method:

- Lead(II) acetate is reacted with carbon dioxide in a dilute aqueous solution.

- The equation for this reaction is:

- Acetic Acid Method:

- Thomson-Stewart Process:

Basic lead carbonate has historically been used in various applications:

- Pigments: Used extensively in oil paints and watercolors due to its opacity and whiteness.

- Construction Materials: Incorporated into cements and putties.

- Stabilizers: Utilized as a stabilizer in polyvinyl chloride plastics.

- Cosmetics: Previously used in some cosmetic formulations .

Research into the interactions of basic lead carbonate has revealed its potential to form complexes with other compounds. For instance, it can react with sulfur compounds, leading to the formation of black precipitates due to the creation of lead sulfide when exposed to hydrogen sulfide . Additionally, studies have shown that it can interact negatively with various biological systems due to its toxicity.

Basic lead carbonate shares similarities with several other lead-containing compounds. Here are some notable ones:

| Compound Name | Formula | Unique Features |

|---|---|---|

| White Lead | Commonly used as a pigment; toxic properties | |

| Plumbonacrite | Contains additional oxide; more complex structure | |

| Shannonite | Combination of carbonate and oxide forms | |

| Leadhillite | Contains sulfate; unique mineral properties |

Basic lead carbonate is unique due to its specific composition and layered structure that allows for distinct interactions compared to other compounds like plumbonacrite or white lead . Its applications have diminished due to health concerns, but it remains an important compound in historical contexts and materials science.

Basic lead carbonate, chemically defined as 2PbCO₃·Pb(OH)₂, has undergone significant scrutiny since its early use in antiquity. Initially recognized as a synthetic product in China around the 7th century BCE, its composition remained poorly understood until modern analytical techniques clarified its structure. The compound’s dual carbonate-hydroxide nature was confirmed through X-ray crystallography, revealing a complex arrangement of lead ions coordinated to both carbonate and hydroxide groups. Early scientific investigations often conflated basic lead carbonate with other lead-based pigments, but advancements in spectroscopy and crystallography have enabled precise characterization.

Traditional Knowledge and Scientific Validation

Ancient methods of production, such as exposing lead to vinegar vapors, were empirically developed but lacked chemical understanding. Theophrastus (circa 300 BCE) documented a process involving lead plates corroded by vinegar, while Pliny the Elder described its use in Roman cosmetics. The Dutch method, refined in the 17th century, used horse manure and tanbark to generate CO₂ and heat, accelerating lead corrosion. Modern validation through isotopic analysis and radiocarbon dating has confirmed that ancient cosmetics contained synthetically produced basic lead carbonate, distinguishing it from naturally sourced cerussite.

Historical Significance in Scientific Research

Basic lead carbonate played a pivotal role in advancing materials science:

- Pigment Chemistry: Its opacity and fast-drying properties in oil paints made it central to European easel painting, influencing artistic techniques.

- Industrial Catalysis: Early studies on lead’s catalytic effects in polymerization laid groundwork for modern industrial processes.

- Toxicology: Observations of lead poisoning in 18th-century European cosmetics users spurred early toxicological research.

Hydrocerussite as Natural Basic Lead Carbonate

Hydrocerussite represents the naturally occurring form of basic lead carbonate, distinguished by its chemical formula Pb₃(CO₃)₂(OH)₂ [1] [2]. This mineral belongs to the trigonal crystal system with space group P31m and exhibits a distinctive platy crystal habit [28]. The compound demonstrates perfect cleavage along the {0001} plane and displays an adamantine luster characteristic of lead-bearing minerals [28].

The crystallographic structure of hydrocerussite features unit cell dimensions of a = 5.24 Å and c = 23.74 Å, resulting in a calculated density of 6.84 g/cm³ [28]. The mineral exhibits uniaxial negative optical properties with refractive indices of ε = 1.94 and ω = 2.09 [28]. Hydrocerussite typically appears as colorless, gray, or white crystals with a white streak and demonstrates a hardness of 3.5 on the Mohs scale [28].

The lead content of hydrocerussite reaches 80.14 percent by weight, making it one of the most lead-rich carbonate minerals [28]. This high lead concentration, combined with its distinctive crystallographic properties, establishes hydrocerussite as a significant secondary mineral in lead ore deposits [4]. The mineral was first formally recognized in 1877, with the type locality established at Lanbanshyttan, Värmland, Sweden [28].

| Property | Hydrocerussite Value |

|---|---|

| Chemical Formula | Pb₃(CO₃)₂(OH)₂ |

| Crystal System | Trigonal |

| Space Group | P31m |

| Unit Cell Dimensions | a = 5.24 Å, c = 23.74 Å |

| Density | 6.84 g/cm³ |

| Hardness (Mohs) | 3.5 |

| Lead Content | 80.14% |

| Optical Character | Uniaxial (-) |

| Refractive Indices | ε = 1.94, ω = 2.09 |

Geological Contexts and Formation Conditions

Hydrocerussite forms predominantly as a secondary mineral through supergene processes in the oxidation zones of lead-bearing ore deposits [4] [42]. The formation of this basic lead carbonate occurs under specific geochemical conditions characterized by low partial pressure of carbon dioxide and elevated pH values ranging from 10 to 13 [23]. These highly basic conditions represent a critical factor distinguishing hydrocerussite formation from that of normal lead carbonate minerals [23].

The mineral typically develops through the alteration of primary lead minerals, particularly galena (PbS), in the presence of carbonated waters [15] [22]. The transformation process involves the oxidation of lead sulfide minerals followed by interaction with carbonate-rich solutions under atmospheric conditions [42]. Temperature and alkalinity levels significantly influence the formation and stability of hydrocerussite, with lower temperatures and moderate alkalinity favoring its precipitation [41].

Research has demonstrated that hydrocerussite exhibits greater stability at substantially lower carbon dioxide partial pressures compared to cerussite, with stability occurring at PCO₂ values less than 10⁻⁴ atmospheres [10]. This relationship explains the relative scarcity of hydrocerussite compared to cerussite in surface environments, where higher carbon dioxide concentrations typically prevail [10]. The chemical equilibrium between cerussite and hydrocerussite follows the reaction: 3PbCO₃(s) + H₂O(l) ↔ Pb₃(CO₃)₂(OH)₂(s) + CO₂(g) [10].

The formation of hydrocerussite occurs predominantly in supergene environments where meteoric water circulation promotes oxidation and chemical weathering of primary sulfide ores [42]. These processes take place at essentially atmospheric conditions, around room temperature (25°C) and standard atmospheric pressure [42]. The descending meteoric waters oxidize primary sulfide ore minerals and redistribute metallic ore elements, creating the geochemical conditions necessary for basic lead carbonate formation [42].

Global Distribution of Natural Deposits

Hydrocerussite demonstrates a widespread but sporadic global distribution, occurring primarily in regions with significant lead mineralization and appropriate supergene alteration conditions [4] [24]. Notable occurrences have been documented across multiple continents, with particularly significant deposits identified in Europe, Africa, Australia, and North America [24] [25].

The Tsumeb mine in Namibia represents one of the most renowned localities for hydrocerussite, where the mineral occurs as platy crystals of milky white appearance covering cerussite [27]. The Tsumeb deposit has yielded exceptional specimens showing hydrocerussite in association with various secondary lead minerals within the oxidation zones [23]. At this locality, hydrocerussite forms as glossy scales or tabular crystals reaching 0.3 millimeters in size, often associated with azurite, malachite, mimetite, and calcite [23].

In the United Kingdom, the Central Wales Orefield has produced significant hydrocerussite occurrences, particularly as post-mining alteration products [4]. Multiple mines within this region, including Dylife Mine, Esgair Hir Mine, and Frongoch Mine, have yielded confirmed hydrocerussite specimens through X-ray diffraction analysis [4]. The mineral appears as very rare zoned prismatic crystals ranging in color from creamy to white and colorless [4].

The Mendip Hills in Somerset, England, constitute another important hydrocerussite locality, where the mineral occurs within hydrothermal veins associated with manganese oxide minerals [20]. At Merehead quarry, hydrocerussite crystals up to 50 millimeters in size have been documented, representing some of the largest known specimens of this mineral [20]. The occurrence is associated with symesite, calcite, aragonite, and quartz within well-developed hydrothermal systems [20].

| Region | Notable Locality | Geological Setting | Associated Minerals |

|---|---|---|---|

| Namibia | Tsumeb mine | Carbonate-hosted deposits | Cerussite, mimetite, azurite |

| United Kingdom | Central Wales Orefield | Post-mining oxidation zones | Galena alteration products |

| United Kingdom | Mendip Hills, Somerset | Hydrothermal veins in limestone | Manganese oxides, calcite |

| Australia | Broken Hill, New South Wales | Carbonate replacement deposits | Cerussite, galena |

| Germany | Friedrichssegen mine | Hydrothermal veins | Cerussite, galena |

Association with Other Lead Minerals

Hydrocerussite exhibits consistent paragenetic relationships with other secondary lead minerals in oxidation zone environments [19] [22]. The most common association occurs with cerussite (PbCO₃), the simple lead carbonate that frequently forms under similar but distinct geochemical conditions [22] [23]. This relationship reflects the chemical equilibrium between the two carbonate phases under varying carbon dioxide partial pressures and pH conditions [10].

Anglesite (PbSO₄) represents another frequently associated mineral, particularly in sulfate-rich oxidation environments [19] [38]. The formation of anglesite typically precedes hydrocerussite development in the alteration sequence of galena, as sulfate minerals form more readily under initial oxidation conditions [16]. As weathering progresses and pH conditions become more basic, hydrocerussite may form as pseudomorphs after anglesite, though this occurrence remains relatively rare [23].

Galena (PbS) serves as the primary source mineral for hydrocerussite formation through supergene alteration processes [15] [19]. The oxidation of galena under surface conditions creates the lead-bearing solutions necessary for subsequent carbonate mineral precipitation [34]. This relationship establishes galena as the fundamental precursor in hydrocerussite-bearing mineral assemblages [22].

Complex lead carbonate minerals also occur in association with hydrocerussite, including plumbonacrite (3PbCO₃·Pb(OH)₂·PbO) and other rare lead carbonate hydroxides [20] [39]. These minerals often form as intermediate phases in the alteration sequence from galena to more stable carbonate forms [39]. Recent research has identified previously unknown lead carbonate phases, such as the sodium-bearing compound NaPb₅(CO₃)₄(OH)₃, in association with hydrocerussite in ancient slag deposits [9].

The mineral assemblage frequently includes zinc-bearing secondary minerals such as smithsonite (ZnCO₃) and hemimorphite, particularly in polymetallic deposits where zinc and lead mineralization occur together [37] [38]. Copper carbonate minerals including malachite and azurite may also be present in deposits with mixed metal content [38].

| Primary Mineral | Secondary Lead Minerals | Formation Sequence | Stability Conditions |

|---|---|---|---|

| Galena (PbS) | Anglesite → Cerussite → Hydrocerussite | Early to late oxidation | Increasing pH, decreasing PCO₂ |

| Galena (PbS) | Plumbonacrite → Hydrocerussite | Intermediate alteration | Basic pH conditions |

| Galena (PbS) | Cerussite ⟷ Hydrocerussite | Equilibrium phases | Variable PCO₂ |

Natural Transformation Processes in Geological Settings

The formation of hydrocerussite through natural transformation processes involves complex geochemical reactions occurring within supergene environments [42]. The primary transformation mechanism begins with the oxidation of galena in the presence of oxygen-bearing meteoric waters, producing lead ions in solution [15] [34]. These lead-bearing solutions subsequently interact with carbonate-rich groundwater or atmospheric carbon dioxide to precipitate various lead carbonate phases [12].

The stability relationships between cerussite and hydrocerussite play a crucial role in determining which phase forms under specific environmental conditions [10] [41]. Research has established that hydrocerussite becomes thermodynamically favored at carbon dioxide partial pressures below 10⁻¹·⁸ atmospheres, while cerussite remains stable at higher carbon dioxide concentrations [10]. This relationship explains the predominance of cerussite in most surface environments and the relative scarcity of hydrocerussite [10].

Temperature effects significantly influence the transformation processes, with lower temperatures generally favoring hydrocerussite stability [41]. Experimental studies have demonstrated that at 5°C, hydrocerussite exhibits lower solubility compared to cerussite, whereas at 20°C, the relationship reverses [41]. This temperature dependence has important implications for hydrocerussite formation in temperate and cold climate regions [41].

Carbonate weathering processes contribute to the long-term evolution of hydrocerussite-bearing deposits through dissolution and reprecipitation mechanisms [32] [33]. Enhanced weathering occurs when plant roots penetrate carbonate-rich zones, increasing carbon dioxide concentrations through respiration and creating localized acidic conditions that may dissolve existing carbonate minerals [35]. Subsequent neutralization of these solutions can lead to reprecipitation of carbonate phases under different stability conditions [35].

Post-mining weathering represents a significant contemporary source of hydrocerussite formation, particularly in areas with historical lead mining activities [4]. The exposure of previously buried galena-bearing materials to surface oxidation conditions creates new opportunities for basic lead carbonate formation [4]. This process has been documented extensively in the Central Wales Orefield, where hydrocerussite occurs as a direct result of mine spoil weathering over recent decades [4].

The transformation from cerussite to hydrocerussite can occur through direct phase conversion under changing environmental conditions [23]. At Tsumeb, hydrocerussite has been observed forming pseudomorphs after euhedral cerussite crystals, indicating replacement reactions under evolving geochemical conditions [23]. This transformation reflects changes in local pH and carbon dioxide concentrations that shift the equilibrium toward the basic carbonate phase [23].

Basic lead carbonate, with the chemical formula 2PbCO₃·Pb(OH)₂, crystallizes in the trigonal crystal system with space group P31m [1] [2]. The compound is also known as hydrocerussite when occurring naturally, sharing the same crystallographic characteristics as the synthetic material [3] [4]. The P31m space group belongs to the trigonal crystal system and represents a primitive lattice with 31 screw axis and mirror plane symmetry elements [5].

The crystallographic characterization reveals that basic lead carbonate exhibits point group symmetry 3m, which is consistent with the trigonal crystal system [3] [6]. The space group P31m contains three-fold screw axes parallel to the c-axis and mirror planes perpendicular to this axis, creating a symmetry environment that accommodates the complex arrangement of lead, carbonate, and hydroxide ions in the crystal structure [1] [2].

Comparative analysis with related lead carbonate compounds demonstrates varying space group assignments across the family of basic lead carbonates. While basic lead carbonate adopts the P31m space group, related compounds such as shannonite (Pb₂O(CO₃)) crystallize in the orthorhombic space group P2₁2₁2₁ [7] [8], and other lead carbonate derivatives exhibit different space group symmetries including Pnma for Pb₃O₂(CO₃) and P6₃mc for NaPb₂(OH)(CO₃)₂ [9] [10].

X-ray Diffraction Analysis and Structural Determination

X-ray diffraction analysis has been instrumental in determining the precise crystallographic parameters of basic lead carbonate. The unit cell parameters have been established through comprehensive diffraction studies using both powder and single-crystal methods [2] [11] [12].

The trigonal unit cell of basic lead carbonate exhibits the following crystallographic parameters: a = 9.06 Å, b = 9.06 Å, c = 8.27 Å, with α = β = 90° and γ = 120° [12]. The unit cell volume is approximately 585 ų, with Z = 3 formula units per unit cell [2] [12]. Alternative crystallographic data for hydrocerussite report slightly different parameters with a = 5.24 Å, c = 23.74 Å, maintaining the same P31m space group assignment [3] [13].

X-ray diffraction patterns of basic lead carbonate display characteristic peaks that can be indexed based on the trigonal space group symmetry. The most intense reflections occur at specific 2θ angles corresponding to the major crystallographic planes [14] [15]. These diffraction patterns serve as fingerprints for phase identification and can distinguish basic lead carbonate from other lead-containing compounds such as cerussite (PbCO₃) and related basic carbonates [14] [16].

The structural determination through X-ray crystallography reveals a complex arrangement of lead atoms in coordination polyhedra that are significantly distorted due to the presence of stereochemically active lone electron pairs on the Pb²⁺ cations [9] [10] [7]. This distortion is a fundamental characteristic of lead-containing compounds and plays a crucial role in determining the overall crystal structure.

Crystallographic Relationships with Related Lead Compounds

The crystallographic analysis of basic lead carbonate reveals important structural relationships with other lead carbonate and lead oxide carbonate compounds. These relationships provide insights into the modular nature of lead-containing mineral structures and their systematic crystallographic variations [9] [10] [7].

Cerussite (PbCO₃) serves as a fundamental structural unit in understanding the family of lead carbonates. It crystallizes in the orthorhombic space group Pmcn with unit cell parameters a = 5.15 Å, b = 8.47 Å, and c = 6.11 Å [1] [17] [18]. The structural relationship between cerussite and basic lead carbonate involves the incorporation of hydroxide ions into the carbonate framework, resulting in the formation of the more complex trigonal structure [1] [2].

Shannonite (Pb₂O(CO₃)) represents another important member of the lead carbonate family, crystallizing in the orthorhombic space group P2₁2₁2₁ with unit cell parameters a = 5.1465(7) Å, b = 9.014(1) Å, and c = 9.315(1) Å [7] [8]. The structural analysis of shannonite reveals chains of [OPb₂] composition that are built by corner-sharing of OPb₃ oxocentred triangles, surrounded by CO₃ groups to form complex three-dimensional frameworks [7] [8].

The compound Pb₃O₂(CO₃) exhibits an orthorhombic structure with space group Pnma and significantly larger unit cell parameters: a = 22.194(3) Å, b = 9.108(1) Å, and c = 5.7405(8) Å [9] [10]. This structure is based upon double [O₂Pb₃] chains of [O(1)Pb₄] and [O(2)Pb₄] oxocentred tetrahedra combined with CO₃ groups, representing a more complex structural arrangement within the lead carbonate family [9] [10].

The sodium-containing variant NaPb₂(OH)(CO₃)₂ crystallizes in the hexagonal space group P6₃mc with unit cell parameters a = 5.276(1) Å and c = 13.474(4) Å [9] [10]. This structure demonstrates how alkali metal incorporation can modify the basic lead carbonate framework while maintaining related structural principles [9] [10].

Modular Structure Principles

The crystal structure of basic lead carbonate exemplifies modular structure principles that are characteristic of complex oxysalt minerals. These principles involve the systematic combination of structural units to create extended three-dimensional frameworks [19] [9].

The modular nature of basic lead carbonate structures is evident in the arrangement of lead-centered polyhedra and carbonate groups. The structure can be described as consisting of hexagonal sheets of lead atoms, where lead atoms are located at vertices of a 3⁶ net configuration [9] [10]. Each lead atom has six adjacent lead atoms that are approximately 5.3 Å away, creating a well-defined hexagonal sublattice [9] [10].

The structural modularity is further demonstrated by the stacking arrangement of these hexagonal sheets. Two sheets are arranged in a close-packing configuration, forming layers that contain the carbonate groups [9] [10]. These layers are interconnected by hydroxide groups that are linearly coordinated by two Pb²⁺ cations, creating a three-dimensional network structure [9] [10].

The modular structure principles extend to the entire family of hydrocerussite-related phases, which can be characterized as a plesiotype family of modular structures [19]. This classification indicates that while the individual structures may differ in specific details, they share common structural principles and building blocks that can be systematically related [19].

The structural modules in basic lead carbonate include discrete carbonate triangles, hydroxide groups, and lead-centered coordination polyhedra. These modules are combined according to specific geometric and chemical constraints to produce the overall crystal structure [9] [10] [7]. The modular approach provides a framework for understanding the relationship between chemical composition and crystal structure in this class of compounds.

Electron Density Distribution and Bonding Characteristics

The electron density distribution in basic lead carbonate exhibits distinctive characteristics that reflect the bonding environment and the presence of stereochemically active lone electron pairs on the Pb²⁺ cations [20] [9] [10].

Density functional theory calculations have provided detailed insights into the electronic structure of lead carbonate compounds. The electronic analysis reveals that occupied states are predominantly composed of oxygen 2p orbitals with additional mixing from lead 6p and 6s states, as well as carbon 2p orbitals [20]. This electronic configuration indicates a strong bonding network where each oxygen atom is bonded to multiple cations, with bonding characteristics that are more ionic than those found in simple lead oxide structures [20].

The electron density distribution shows significant contributions from lead 6p orbitals to the lowest unoccupied molecular orbital, with appreciable carbon 2p orbital character resulting from the polar carbon-oxygen bonds present in the carbonate groups [20]. The presence of characteristic bonding features at approximately -6 eV serves as a distinct anionic fingerprint that can be used to differentiate complex mixtures containing both oxide and carbonate anions [20].

The stereochemically active lone electron pairs on the Pb²⁺ cations create significant distortions in the coordination polyhedra [9] [10] [7]. These lone pairs occupy specific spatial regions within the crystal structure, often located in structural channels or cavities [7] [8]. The presence of these lone electron pairs is a fundamental characteristic that influences the overall crystal structure and distinguishes lead-containing compounds from those of other divalent metals.

Quantum mechanical calculations using density functional theory have been employed to analyze the bonding characteristics in detail [20] [21]. These calculations reveal that the electron density distribution is highly anisotropic around the lead atoms, with regions of high electron density corresponding to the lone electron pairs and regions of lower density corresponding to the bonding interactions [20].

The bonding characteristics in basic lead carbonate involve a combination of ionic and covalent interactions. The lead-oxygen bonds exhibit significant ionic character, while the carbon-oxygen bonds within the carbonate groups display more covalent character [20]. The hydroxide groups contribute additional complexity to the bonding network through their ability to form hydrogen bonds and coordinate with multiple lead centers [9] [10].

The electron density analysis also reveals the presence of distinct bonding motifs within the crystal structure. The carbonate groups maintain their characteristic planar geometry with typical carbon-oxygen bond lengths of approximately 1.30 Å [7] [9]. The lead-oxygen coordination distances vary significantly depending on the specific bonding environment, ranging from approximately 2.13 Å for the shortest bonds to over 3.0 Å for the longest coordination interactions [7] [9].

| Table 1: Crystallographic Data for Basic Lead Carbonate and Related Compounds | ||||||||

|---|---|---|---|---|---|---|---|---|

| Compound | Space Group | Crystal System | a (Å) | b (Å) | c (Å) | Volume (ų) | Z | Density (g/cm³) |

| Basic lead carbonate (2PbCO₃·Pb(OH)₂) | P31m | Trigonal | 9.06 | 9.06 | 8.27 | ~585 | 3 | 6.14 |

| Hydrocerussite (Pb₃(CO₃)₂(OH)₂) | P31m | Trigonal | 5.24 | 5.24 | 23.74 | 564.51 | 3 | 6.84 |

| Lead carbonate (PbCO₃) | Pmcn | Orthorhombic | 5.15 | 8.47 | 6.11 | 266.9 | 4 | 6.60 |

| Shannonite (Pb₂O(CO₃)) | P2₁2₁2₁ | Orthorhombic | 5.1465(7) | 9.014(1) | 9.315(1) | 432.12(10) | 4 | 7.54 |

| Pb₃O₂(CO₃) | Pnma | Orthorhombic | 22.194(3) | 9.108(1) | 5.7405(8) | 1160.4(3) | 8 | ~7.0 |

| NaPb₂(OH)(CO₃)₂ | P6₃mc | Hexagonal | 5.276(1) | 5.276(1) | 13.474(4) | 324.8(1) | 2 | ~5.5 |

Physical Description

Color/Form

White, amorphous powde

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Density

Melting Point

UNII

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];

H360 (100%): May damage fertility or the unborn child [Danger Reproductive toxicity];

H373 (100%): Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];

H400 (98.31%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];

H410 (100%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant;Health Hazard;Environmental Hazard

Other CAS

1319-46-6

Wikipedia

Methods of Manufacturing

(1) Dutch process. By the corrosion of lead buckles in pots by acetic acid and carbon dioxide generated by the fermentation of waste tanbark. (2) Carter process. By treating very finely divided lead in revolving wooden cylinders with dilute acetic acid and carbon dioxide.

It is produced by rotating a charge of lead oxide in a cylinder and spraying it with acetic acid soln; carbon dioxide from flue gas is introduced, and the basic lead carbonate is formed. It is also made by oxidizing a lead oxide slurry and introducing flue gas to carbonate the product.

It is produced by several methods, in which soluble lead acetate is treated with carbon dioxide. For example, in the Thompson-Stewart Process, an aqueous slurry of finely divided lead metal or monoxide, or a mixture of both, is treated with acetic acid in the presence of air and carbon dioxide.

General Manufacturing Information

The Thompson-Steward process produces very fine particle-size lead hydroxide carbonate with a carbonate content ranging from 62 to 65% (vs 68.9% PbCO3, theoretical).

... One basic lead carbonate, lead dihydroxydicarbonate (2PbCO3.Pb(OH)2), containing 62-66% lead carbonate, is used commercially.